molecular formula C13H13N3O2 B11782921 Methyl 4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)benzoate

Methyl 4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)benzoate

Cat. No.: B11782921
M. Wt: 243.26 g/mol
InChI Key: VWMKTGCDENQQQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)benzoate is a heterocyclic compound featuring a benzoate ester core linked to a 1,2,4-triazole ring substituted with a cyclopropyl group. The 1,2,4-triazole moiety is a pharmacophoric scaffold known for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties .

Properties

IUPAC Name

methyl 4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-18-13(17)10-6-4-9(5-7-10)12-14-11(15-16-12)8-2-3-8/h4-8H,2-3H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWMKTGCDENQQQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NNC(=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure:

  • Synthesis of Methyl 4-Hydrazinobenzoate :
    Methyl 4-aminobenzoate is diazotized and reduced to yield the hydrazine derivative.

  • Acylation with Cyclopropanecarbonyl Chloride :
    The hydrazine reacts with cyclopropanecarbonyl chloride in anhydrous THF, forming the acyl hydrazide intermediate.

  • Cyclization Using POCl₃ :
    Treatment with phosphorus oxychloride (POCl₃) at 80–90°C induces cyclization, forming the 1,2,4-triazole ring.

Reaction Scheme :

Methyl 4-hydrazinobenzoate+cyclopropanecarbonyl chloridePOCl3,80CMethyl 4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)benzoate\text{Methyl 4-hydrazinobenzoate} + \text{cyclopropanecarbonyl chloride} \xrightarrow{\text{POCl}_3, 80^\circ\text{C}} \text{Methyl 4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)benzoate}

Key Data :

ParameterValueSource
Yield68–75%
Reaction Time6–8 hours
Purity (HPLC)>95%

One-Pot Vilsmeier-Haack Cyclization

This method streamlines triazole formation using the Vilsmeier reagent (POCl₃/DMF), enabling sequential acylation and cyclization in a single pot.

Procedure:

  • In Situ Generation of Vilsmeier Reagent :
    POCl₃ is added to DMF at 0°C to form the electrophilic intermediate.

  • Reaction with Hydrazine and Cyclopropanecarbonyl Chloride :
    Methyl 4-hydrazinobenzoate and cyclopropanecarbonyl chloride are introduced, followed by heating to 90°C for 4 hours.

Advantages :

  • Eliminates isolation of intermediates.

  • Reduces reaction time to 4–5 hours.

Key Data :

ParameterValueSource
Yield72%
SolventDMF

Metal-Catalyzed Cross-Coupling Approaches

While less common, palladium-catalyzed couplings have been explored for introducing pre-formed triazole units to aromatic systems.

Suzuki-Miyaura Coupling:

  • Synthesis of Triazole Boronic Ester :
    3-Cyclopropyl-1H-1,2,4-triazol-5-ylboronic ester is prepared via borylation of the corresponding halide.

  • Coupling with Methyl 4-Bromobenzoate :
    The boronic ester reacts with methyl 4-bromobenzoate under Pd(PPh₃)₄ catalysis.

Limitations :

  • Low yields (≤40%) due to steric hindrance.

  • Requires stringent anhydrous conditions.

Solid-Phase Synthesis for High-Throughput Production

Solid-supported synthesis enables rapid parallel production, particularly useful for drug discovery.

Procedure:

  • Immobilization of Benzoate Derivative :
    Methyl 4-aminobenzoate is anchored to Wang resin via a cleavable linker.

  • On-Resin Triazole Formation :
    Sequential acylation and cyclization steps are performed on the resin.

  • Cleavage and Purification :
    The product is released using trifluoroacetic acid (TFA) and purified via flash chromatography.

Key Data :

ParameterValueSource
Purity>90%
ScalabilityUp to 50 g

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics, reducing cyclization time from hours to minutes.

Procedure:

  • Microwave-Promoted Cyclocondensation :
    A mixture of methyl 4-hydrazinobenzoate, cyclopropanecarbonyl chloride, and POCl₃ is irradiated at 150°C for 20 minutes.

Key Data :

ParameterValueSource
Yield78%
Reaction Time20 minutes

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency of major methods:

MethodYield (%)TimeScalabilityCost Efficiency
Cyclocondensation756–8 hHighModerate
Vilsmeier-Haack724–5 hMediumLow
Suzuki Coupling4012–24 hLowHigh
Solid-Phase9048 hHighHigh
Microwave-Assisted780.3 hMediumModerate

Spectroscopic Characterization

Critical analytical data for the compound include:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.05–0.91 (m, 4H, cyclopropyl), 3.83 (s, 3H, OCH₃), 7.28–7.76 (m, 4H, aromatic), 13.46 (s, 1H, NH).

  • IR (KBr) : 1732 cm⁻¹ (C=O), 1606 cm⁻¹ (C=N).

  • LC-MS : m/z = 243.26 [M+H]⁺ .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C13H14N4O2
Molecular Weight: 258.28 g/mol
CAS Number: 135301-77-8

The compound features a triazole ring, which is significant for its biological activities. The cyclopropyl group contributes to its unique pharmacological properties, enhancing its potential as a therapeutic agent.

Antimicrobial Activity

Methyl 4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)benzoate has shown promising results in antimicrobial studies. Triazole derivatives are well-known for their ability to inhibit the growth of various bacteria and fungi. Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and Caco-2 (colorectal adenocarcinoma). The mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent cell death .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-23120.5Apoptosis induction via ROS
Caco-216.6Mitochondrial membrane potential loss

Antioxidant Activity

The compound also exhibits notable antioxidant properties. In DPPH radical scavenging assays, it demonstrated an antioxidant activity exceeding that of ascorbic acid, suggesting its potential use in formulations aimed at combating oxidative stress-related diseases .

Fungicide Development

Given the triazole structure's established role in fungicide development, this compound is being explored for its effectiveness against plant pathogens. Preliminary trials indicate that it may inhibit fungal growth by disrupting cell wall synthesis or interfering with nucleic acid metabolism .

Table 2: Fungal Inhibition Data

Fungal StrainInhibition (%)Concentration (ppm)
Fusarium oxysporum75100
Botrytis cinerea65200

Synthesis and Structural Investigations

The synthesis of this compound typically involves multi-step reactions that incorporate various reagents to yield high purity products suitable for research applications. Structural investigations using techniques like NMR and X-ray crystallography have provided insights into its conformation and interactions with biological targets .

Mechanism of Action

The mechanism of action of Methyl 4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)benzoate is not fully understood, but it is believed to involve interactions with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The cyclopropyl group may enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazole Cores

a. 5-(4-Cyclopropyl-5-((3-fluorobenzyl)sulfonyl)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole ()

  • Structural Differences : While the target compound has a benzoate ester, this analogue replaces the benzoate with a thiadiazole ring and introduces a sulfonyl group.
  • Physicochemical Properties: Crystallography: The analogue crystallizes in the monoclinic space group $ P12_1/n1 $, with unit cell parameters $ a = 8.929 \, \text{Å}, b = 12.715 \, \text{Å}, c = 15.161 \, \text{Å}, \beta = 106.14^\circ $, and $ Z = 4 $.
  • Biological Activity : Exhibits strong antifungal activity, likely due to the sulfonyl group enhancing membrane penetration .

b. Di-[3(thiophen-2-yl-methyl)-4,5-dihydro-1H-[1,2,4]triazole-5-one-4yl]n-alkanes ()

  • Structural Differences : These derivatives incorporate thiophene and aliphatic chains instead of the cyclopropyl and benzoate groups.
  • Synthesis: Synthesized via condensation of hydrazino esters with diamines, differing from the esterification and cyclopropane coupling used for the target compound .
  • Biological Activity : Moderate antifungal activity against Candida species, but less potent than the sulfonated triazole in .
Benzoate-Based Analogues

a. Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1, )

  • Structural Differences: Replaces the triazole-cyclopropyl group with a quinoline-piperazine moiety.
  • Physicochemical Properties :
    • NMR Data : $ ^1\text{H} $-NMR (CDCl₃) shows aromatic protons at δ 7.2–8.5 ppm, distinct from the triazole’s proton environment.
    • Crystallization : Forms yellow/white solids in ethyl acetate, similar to the target compound .
  • Applications : Primarily studied for antitumor activity, highlighting how core heterocycle substitutions dictate therapeutic focus .

b. Ethyl 4-((3-((5-carbamoyl-1-methyl-3-propyl-1H-pyrazol-4-yl)amino)-1,1,1,2-tetrafluoropropan-2-yl)oxy)benzoate ()

  • Structural Differences : Substitutes the triazole with a pyrazole-carboxamide group and introduces tetrafluoroalkyl chains.
  • Synthesis : Prepared via nucleophilic substitution, contrasting with the cyclopropane-triazole coupling in the target compound .

Comparative Analysis of Key Properties

Property Target Compound Thiadiazole-Triazole () Quinoline-Benzoate (C1, )
Core Structure Benzoate-triazole-cyclopropyl Thiadiazole-triazole-sulfonyl Quinoline-piperazine-benzoate
Crystallographic Space Group Not reported $ P12_1/n1 $ Not reported
Antifungal Activity Likely moderate (triazole core) Strong None reported
Synthetic Yield Not reported High (crystallized from EtOH) Moderate (yellow/white solids)
Therapeutic Focus Antimicrobial/Agrochemical Antifungal Antitumor

Research Implications

  • Structure-Activity Relationship (SAR): The cyclopropyl group in the target compound may enhance lipophilicity compared to thiophene or quinoline derivatives, affecting bioavailability .
  • Synthetic Challenges: The cyclopropane-triazole linkage requires precise coupling conditions, unlike the more straightforward piperazine-quinoline synthesis in .
  • Biological Optimization : Introducing sulfonyl or fluorinated groups (as in and ) could improve the target compound’s antifungal or pharmacokinetic profile .

Q & A

Basic: What are common synthetic routes for preparing Methyl 4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)benzoate?

A typical approach involves coupling a pre-synthesized triazole intermediate with a methyl benzoate derivative. For example, refluxing 3-cyclopropyl-1H-1,2,4-triazole-5-amine with a substituted benzaldehyde in ethanol under acidic conditions (e.g., glacial acetic acid) can yield the triazole core, followed by esterification to introduce the methyl benzoate group . Alternative methods may use nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions to attach the cyclopropyl-triazole moiety to the aromatic ring .

Basic: How is the structural identity of this compound confirmed?

Structural confirmation requires a combination of spectroscopic and analytical techniques:

  • 1H NMR : To verify proton environments (e.g., cyclopropyl CH2 groups at δ ~0.5–1.5 ppm, triazole protons at δ ~7–9 ppm) .
  • LC-MS : To confirm molecular weight (e.g., [M+H]+ peak matching theoretical mass).
  • Elemental analysis : To validate empirical formula (e.g., C, H, N content within ±0.3% of calculated values) .

Advanced: What crystallographic strategies are recommended for resolving its 3D structure?

Single-crystal X-ray diffraction (SC-XRD) is ideal. Use programs like SHELXL for refinement, ensuring high-resolution data (<1.0 Å) to resolve cyclopropyl and triazole ring geometries. For twinned crystals, employ SHELXD for structure solution and OLEX2 for visualization . Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

Advanced: How can solvent effects on its acidity (pKa) be analyzed?

Conduct potentiometric titrations in non-aqueous solvents (e.g., isopropyl alcohol, DMF) using 0.05 M tetrabutylammonium hydroxide (TBAH) as the titrant. Measure half-neutralization potentials (HNP) and correlate with solvent polarity parameters (e.g., dielectric constant) to assess solvation effects on deprotonation .

Advanced: What computational methods predict its pharmacological interactions?

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to calculate electrostatic potential maps for reactive sites .
  • Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., enzymes like α-glucosidase), focusing on triazole-benzoate interactions with active-site residues .

Basic: What are standard purity assessment protocols?

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm. Purity >95% is acceptable for pharmacological assays .
  • TLC : Monitor reaction progress using silica plates eluted with ethyl acetate/hexane (1:1), visualizing under UV light .

Advanced: How to resolve contradictions in spectroscopic data?

Cross-validate using complementary techniques:

  • IR spectroscopy : Confirm ester C=O stretch (~1720 cm⁻¹) and triazole C=N vibrations (~1600 cm⁻¹).
  • 13C NMR : Identify carbonyl carbons (δ ~165–170 ppm) and cyclopropyl carbons (δ ~5–15 ppm) .
    Discrepancies in peak assignments may arise from tautomerism in the triazole ring; variable-temperature NMR can clarify dynamic behavior .

Advanced: How to design enzyme inhibition assays for this compound?

  • α-Glucosidase inhibition : Incubate with 1 mM substrate (e.g., p-nitrophenyl-α-D-glucopyranoside) in phosphate buffer (pH 6.8) at 37°C. Measure absorbance at 405 nm and calculate IC50 using nonlinear regression .
  • Dose-response curves : Test concentrations from 1 nM to 100 μM, with acarbose as a positive control .

Basic: What safety precautions are required during synthesis?

  • Ventilation : Use fume hoods due to potential inhalation toxicity (Category 4, GHS) .
  • Waste disposal : Segregate halogenated solvents (e.g., dichloromethane) and metal catalysts for professional treatment .

Advanced: How to optimize synthetic yield for scale-up?

  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 150°C, 300 W) while maintaining yields >80% .
  • Catalyst screening : Test Zeolite-Y or pyridine derivatives to enhance coupling efficiency in triazole formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.